BL-918 Activates ULK1 with 4.5-Fold Higher Biochemical Potency Than SBI-0206965 Inhibits ULK1
BL-918 demonstrates substantially higher biochemical potency as a ULK1 activator compared to the inhibitory potency of the most widely used ULK1 tool compound, SBI-0206965. In ADP-based kinase assays, BL-918 activates ULK1 with an EC50 of 24.14 nM , whereas SBI-0206965 inhibits ULK1 with an IC50 of 108 nM [1]. Additionally, BL-918 achieves 243% ULK1 kinase activity at a concentration of only 100 nM .
| Evidence Dimension | ULK1 enzymatic modulation potency |
|---|---|
| Target Compound Data | EC50 = 24.14 nM (activation); 243% kinase activity at 100 nM |
| Comparator Or Baseline | SBI-0206965: IC50 = 108 nM (inhibition) |
| Quantified Difference | 4.5-fold lower EC50/IC50 value for BL-918; opposite functional direction (activation vs inhibition) |
| Conditions | ADP-based kinase assay (in vitro biochemical assay) |
Why This Matters
The 4.5-fold lower effective concentration and opposite functional direction mean BL-918 cannot be replaced by SBI-0206965 for autophagy induction studies; procurement decisions must align with the desired functional outcome (activation vs inhibition).
- [1] Egan DF, Chun MG, Vamos M, et al. Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates. Mol Cell. 2015;59(2):285-297. View Source
